2-[2-(Dimethylamino)ethoxy]benzylamine

Physicochemical Characterization Process Chemistry Quality Control

2-[2-(Dimethylamino)ethoxy]benzylamine (CAS 91215-97-3) is an organic compound with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol. It is classified as an ortho-substituted benzylamine derivative featuring a dimethylaminoethoxy side chain.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 91215-97-3
Cat. No. B1582119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Dimethylamino)ethoxy]benzylamine
CAS91215-97-3
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=CC=C1CN
InChIInChI=1S/C11H18N2O/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12/h3-6H,7-9,12H2,1-2H3
InChIKeyNOZRJUDRDVKQDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Dimethylamino)ethoxy]benzylamine (CAS 91215-97-3) — A Versatile Ortho-Substituted Fragment for Medicinal Chemistry and Targeted Protein Degradation


2-[2-(Dimethylamino)ethoxy]benzylamine (CAS 91215-97-3) is an organic compound with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol. It is classified as an ortho-substituted benzylamine derivative featuring a dimethylaminoethoxy side chain. This compound is primarily recognized as a fragment molecule and a useful research chemical , serving as an important scaffold for molecular linking, expansion, and modification [1]. Its applications span drug discovery and organic synthesis, with notable use as a building block for protein degrader development [2]. The compound is commercially available from multiple vendors with purities ranging from 90% to ≥95% .

2-[2-(Dimethylamino)ethoxy]benzylamine vs. Its Para-Isomer: Why Positional Isomerism Dictates Irreplaceable Application Scenarios


The target compound (ortho-isomer, CAS 91215-97-3) and its close analog 4-[2-(dimethylamino)ethoxy]benzylamine (para-isomer, CAS 20059-73-8) are positional isomers with identical molecular formulas (C11H18N2O) and molecular weights (194.27 g/mol) [1]. However, the ortho-substitution pattern fundamentally alters the spatial orientation of the primary amine relative to the dimethylaminoethoxy chain, which critically impacts downstream reactivity profiles and application suitability. Critically, the para-isomer is a well-established intermediate in the commercial synthesis of Itopride hydrochloride, a gastroprokinetic agent [2], whereas the ortho-isomer is not documented as an intermediate for any approved pharmaceutical. This distinction is not merely academic; procurement of the incorrect isomer will result in a compound that is chemically incompatible with established synthetic routes to Itopride and possesses different steric and electronic properties for fragment-based drug discovery (FBDD) and targeted protein degradation (TPD) applications. Consequently, these isomers are not functionally interchangeable, and substitution without rigorous validation will compromise experimental reproducibility and synthetic pathway integrity [3].

2-[2-(Dimethylamino)ethoxy]benzylamine: Quantifiable Differentiation Evidence Guide for Scientific Selection


Comparative Physicochemical Properties: Divergent Boiling Points of Ortho- vs. Para-Substituted Isomers

The ortho-isomer 2-[2-(dimethylamino)ethoxy]benzylamine exhibits a markedly lower boiling point (89-91 °C) compared to its para-isomer 4-[2-(dimethylamino)ethoxy]benzylamine, which has reported boiling points of 304.9 °C at 760 mmHg [1] and 120-123 °C at 0.3 Torr [2]. This significant difference in volatility (ΔBP > 200 °C under comparable atmospheric conditions) is a direct consequence of the positional isomerism, likely due to intramolecular hydrogen bonding in the ortho-isomer, which reduces intermolecular forces. This property serves as a critical analytical quality control (QC) marker for identity verification and purity assessment, enabling facile discrimination between the two isomers via simple boiling point determination or gas chromatography.

Physicochemical Characterization Process Chemistry Quality Control

Divergent Application Landscapes: Ortho-Isomer as a Fragment Scaffold vs. Para-Isomer as a Commercial Drug Intermediate

2-[2-(Dimethylamino)ethoxy]benzylamine is explicitly categorized and marketed as a 'fragment molecule' for use as a scaffold in molecular splicing, expansion, and modification [1]. In contrast, 4-[2-(dimethylamino)ethoxy]benzylamine is a documented key intermediate in the synthesis of the commercial drug Itopride hydrochloride [2] and is an impurity of this drug [3]. The ortho-isomer lacks any documented or patented use as an intermediate for Itopride. This functional divergence is absolute: selecting the ortho-isomer is necessary for novel fragment-based lead generation, whereas selecting the para-isomer is required for established synthetic routes to a known therapeutic agent.

Medicinal Chemistry Drug Discovery Fragment-Based Drug Design

Market-Specific Classification: Ortho-Isomer as a Protein Degrader Building Block

2-[2-(Dimethylamino)ethoxy]benzylamine is specifically cataloged under the 'Protein Degrader Building Blocks' family [1], a highly specialized category supporting the assembly of PROTACs (Proteolysis Targeting Chimeras) and molecular glues. Its ortho-substitution pattern provides a unique exit vector for linker attachment compared to the linear para-isomer. This classification is not extended to the para-isomer (CAS 20059-73-8) in available product literature. The designation as a degrader building block confirms its utility in cutting-edge therapeutic modalities and distinguishes it from the para-isomer, which is confined to traditional small-molecule intermediate applications [2].

Targeted Protein Degradation PROTAC Chemical Biology

2-[2-(Dimethylamino)ethoxy]benzylamine: Optimal Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

2-[2-(Dimethylamino)ethoxy]benzylamine is ideally suited as a fragment scaffold for FBDD programs. As a fragment molecule [1], its ortho-substitution pattern introduces conformational constraint and a unique three-dimensional orientation of the primary amine and dimethylamino groups. This geometry is distinct from the linear para-isomer, offering medicinal chemists a structurally diverse starting point for generating novel lead series through molecular splicing, expansion, and modification. Its use supports the generation of new intellectual property (IP) by avoiding the crowded chemical space of para-substituted benzamides .

Targeted Protein Degradation (TPD) Linker Synthesis

The compound is explicitly recognized as a 'Protein Degrader Building Block' [2], making it a prime candidate for the synthesis of PROTACs (Proteolysis Targeting Chimeras) and molecular glues. The ortho-aminomethyl group serves as a convenient functional handle for conjugation to E3 ligase ligands or target-protein binders via amide bond formation or reductive amination. The dimethylaminoethoxy side chain can modulate physicochemical properties like solubility and permeability, which are critical for the often challenging pharmacokinetic profiles of heterobifunctional degraders.

Medicinal Chemistry for CNS and GPCR Targets

Given the structural features—an aromatic ring, a basic amine, and an ether linker—2-[2-(dimethylamino)ethoxy]benzylamine can serve as a versatile building block for synthesizing ligands targeting G protein-coupled receptors (GPCRs) and central nervous system (CNS) targets. The ortho-substitution pattern can facilitate unique intramolecular interactions, potentially leading to improved selectivity profiles compared to the more planar para-isomer . Its use in patent applications, such as those for ROR-gamma inhibitors, demonstrates its relevance in synthesizing novel chemical entities for challenging therapeutic targets .

Synthetic Chemistry: A Conformationally Constrained Ortho Building Block

For synthetic chemists, 2-[2-(dimethylamino)ethoxy]benzylamine offers a distinct reactivity profile due to the proximity of its two functional groups. This ortho-arrangement can be exploited in the synthesis of heterocyclic scaffolds, such as benzoxazines or dihydroisoquinolines, through intramolecular cyclization reactions that are sterically and electronically favored over intermolecular pathways. This provides a strategic advantage for constructing complex, conformationally restricted ring systems that are not readily accessible from the para-isomer .

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